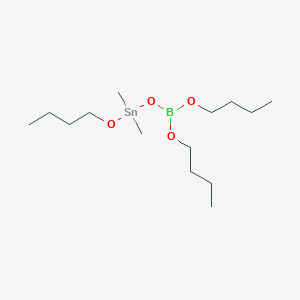
8-Butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane is a chemical compound with the molecular formula C14H33BO4Sn. It is a member of the organotin compounds, which are characterized by the presence of tin (Sn) atoms bonded to carbon atoms. This compound is known for its unique structure, which includes a boron (B) atom and multiple oxygen (O) atoms, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane typically involves the reaction of organotin precursors with boron-containing reagents. One common method is the reaction of dimethyltin dichloride with a borate ester in the presence of a butoxy group. The reaction is carried out under controlled conditions, including specific temperatures and solvents, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen-tin complexes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
8-Butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions involving boron and tin.
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane involves its interaction with molecular targets through its boron and tin atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The specific pathways involved depend on the context of its use, such as catalysis or drug delivery .
Comparison with Similar Compounds
Similar Compounds
6-butoxy-6,8,8-trichloro-5,7,9-trioxa-6,8-disilatridecane: Similar in structure but contains silicon (Si) instead of tin (Sn).
5,7,9-Trioxa-6-stanna-8-boratridecane, 8-butoxy-6,6-dibutyl-: Similar but with different alkyl groups.
Uniqueness
8-Butoxy-6,6-dimethyl-5,7,9-trioxa-6-stanna-8-boratridecane is unique due to its specific combination of boron, tin, and oxygen atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
62060-36-0 |
|---|---|
Molecular Formula |
C14H33BO4Sn |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
[butoxy(dimethyl)stannyl] dibutyl borate |
InChI |
InChI=1S/C8H18BO3.C4H9O.2CH3.Sn/c1-3-5-7-11-9(10)12-8-6-4-2;1-2-3-4-5;;;/h3-8H2,1-2H3;2-4H2,1H3;2*1H3;/q2*-1;;;+2 |
InChI Key |
NDSCIFUDZHHRMP-UHFFFAOYSA-N |
Canonical SMILES |
B(OCCCC)(OCCCC)O[Sn](C)(C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















